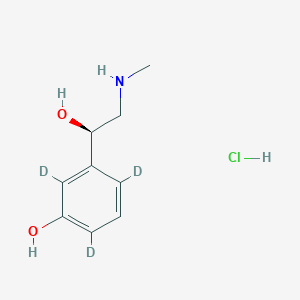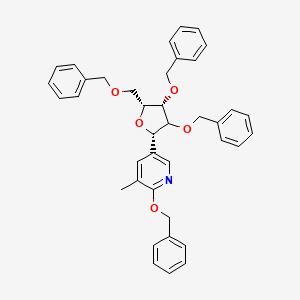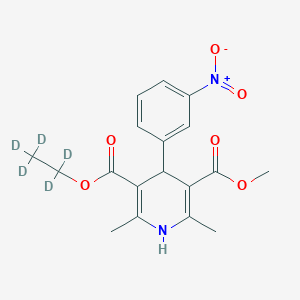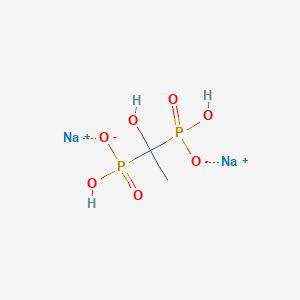
Etidronic acid (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etidronic acid (disodium), also known as disodium etidronate, is a bisphosphonate compound. It is widely used in various fields including medicine, water treatment, and cosmetics. This compound is known for its ability to inhibit the formation, growth, and dissolution of hydroxyapatite crystals, making it useful in treating bone disorders such as osteoporosis and Paget’s disease .
Vorbereitungsmethoden
Etidronic acid (disodium) can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid and acetic anhydride mixture with phosphorous acid . Industrial production typically follows these synthetic routes, ensuring the compound is produced in large quantities with high purity.
Analyse Chemischer Reaktionen
Etidronic acid (disodium) undergoes various chemical reactions, including:
Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphonic acid groups can participate in redox reactions under certain conditions.
Substitution: The hydroxyl and phosphonic acid groups can undergo substitution reactions, forming various derivatives.
Wissenschaftliche Forschungsanwendungen
Etidronic acid (disodium) has a wide range of scientific research applications:
Water Treatment: Its chelating properties make it effective in preventing scale and corrosion in water systems.
Cosmetics: It is used as a chelating agent in various cosmetic products to enhance stability and efficacy.
Industrial Applications: It is used in the dyeing industry as a peroxide stabilizer and dye-fixing agent, and in non-cyanide electroplating as a chelating agent.
Wirkmechanismus
Etidronic acid (disodium) works by binding to hydroxyapatite crystals in bone, inhibiting their formation, growth, and dissolution. This action prevents bone resorption by osteoclasts, thus maintaining bone density and strength . The compound’s ability to chelate metal ions also contributes to its effectiveness in water treatment and other industrial applications .
Vergleich Mit ähnlichen Verbindungen
Etidronic acid (disodium) is a first-generation bisphosphonate, similar to clodronic acid and tiludronic acid. These compounds were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . etidronic acid (disodium) is unique in its ability to prevent bone calcification when administered continuously, a property not shared by other bisphosphonates such as alendronate . Other similar compounds include zoledronic acid, ibandronic acid, minodronic acid, and risedronic acid, which are third-generation bisphosphonates with nitrogen-containing structures .
Eigenschaften
Molekularformel |
C2H6Na2O7P2 |
|---|---|
Molekulargewicht |
249.99 g/mol |
IUPAC-Name |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
GWBBVOVXJZATQQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


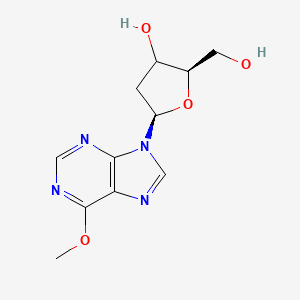
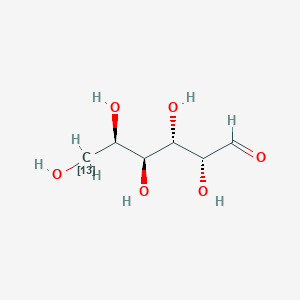
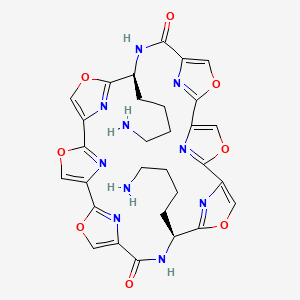
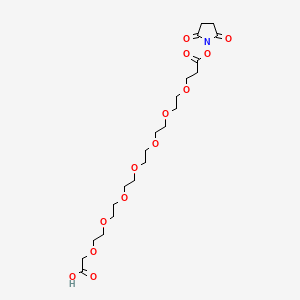

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)


![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
